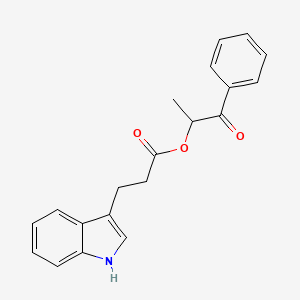

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate

説明

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both an indole and a phenyl group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

準備方法

The synthesis of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting with the preparation of the indole and phenyl components. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be esterified with a phenylpropanoyl chloride to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .

化学反応の分析

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is , with a molecular weight of approximately 321.37 g/mol. The compound features both phenyl and indole groups, which are known for their biological activity, making it a candidate for various applications in medicinal chemistry.

Anticancer Activity

Research indicates that indole derivatives possess anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The incorporation of the 1-oxo-1-phenylpropan-2-yl moiety may enhance these effects by improving the compound's binding affinity to cellular targets involved in cancer progression.

Case Study:

A study investigating the cytotoxic effects of indole derivatives showed that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .

Neuroprotective Effects

Indole compounds are also recognized for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound may contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic efficacy.

Research Findings:

A recent investigation highlighted that certain indole derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting that this compound may have similar protective mechanisms .

Enzyme Inhibition Studies

The compound's unique structure makes it a valuable tool for studying enzyme interactions. Its potential to act as an inhibitor for specific enzymes involved in metabolic pathways can provide insights into drug design and development.

Example:

Studies have shown that derivatives with similar structures can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Pharmacological Profiling

Pharmacological profiling of this compound can lead to the discovery of new therapeutic agents. By assessing its effects on various biological targets, researchers can identify potential applications in treating diverse diseases.

作用機序

The mechanism of action of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

類似化合物との比較

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its combination of the indole and phenyl groups, which confer distinct chemical and biological properties .

生物活性

1-Oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.39 g/mol. The compound features a phenyl group and an indole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the indole structure. For instance, compounds derived from indole have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. Research indicates that modifications in the structure can lead to enhanced cytotoxic effects while minimizing toxicity to normal cells .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Oxo-1-phenylpropan-2-yl ... | MCF-7 | 12.5 | |

| Indole derivative A | HepG2 | 15.0 | |

| Indole derivative B | MCF-7 | 10.0 |

The mechanisms through which these compounds exert their effects include:

- Apoptosis Induction : Many indole derivatives trigger apoptosis in cancer cells via intrinsic pathways, leading to cell death.

- Cell Cycle Arrest : Certain compounds can halt the progression of the cell cycle, particularly at the G2/M phase, effectively preventing cancer cell proliferation.

- Inhibition of Tumor Growth : In vivo studies have shown that these compounds can significantly reduce tumor size in animal models.

Study on Breast Cancer Cells

A notable study evaluated the cytotoxic effects of several indole derivatives on MCF-7 cells using the MTT assay. The results demonstrated that modifications to the phenyl and propanoyl groups could enhance anticancer activity while reducing toxicity to normal cells .

Study on Hepatocellular Carcinoma

Another investigation focused on the antitumor activity against HepG2 cells, revealing that specific derivatives exhibited promising results with IC50 values lower than those of established chemotherapeutics .

特性

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14(20(23)15-7-3-2-4-8-15)24-19(22)12-11-16-13-21-18-10-6-5-9-17(16)18/h2-10,13-14,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKJYHVXHPTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328504 | |

| Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

799266-15-2 | |

| Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。